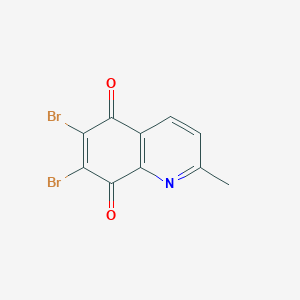
5,8-Quinolinedione, 6,7-dibromo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dibromo-2-methylquinoline-5,8-dione: is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at positions 6 and 7, a methyl group at position 2, and a quinoline-5,8-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dibromo-2-methylquinoline-5,8-dione typically involves the bromination of 2-methylquinoline-5,8-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of 6,7-dibromo-2-methylquinoline-5,8-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-dibromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline-5,8-dione core to quinoline-5,8-diol.
Substitution: The bromine atoms at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Quinoline-5,8-diol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6,7-dibromo-2-methylquinoline-5,8-dione is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes and proteins. Its unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: 6,7-dibromo-2-methylquinoline-5,8-dione is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique color properties, making it useful in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of 6,7-dibromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6,7-dichloro-2-methylquinoline-5,8-dione
- 6,7-difluoro-2-methylquinoline-5,8-dione
- 6,7-diiodo-2-methylquinoline-5,8-dione
Comparison: Compared to its analogs, 6,7-dibromo-2-methylquinoline-5,8-dione exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine, fluorine, and iodine, which can influence the compound’s chemical behavior and interactions. This makes 6,7-dibromo-2-methylquinoline-5,8-dione particularly useful in applications where specific reactivity and interactions are desired.
Properties
CAS No. |
220657-98-7 |
|---|---|
Molecular Formula |
C10H5Br2NO2 |
Molecular Weight |
330.96 g/mol |
IUPAC Name |
6,7-dibromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H5Br2NO2/c1-4-2-3-5-8(13-4)10(15)7(12)6(11)9(5)14/h2-3H,1H3 |
InChI Key |
CRMQXUKKCZXGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


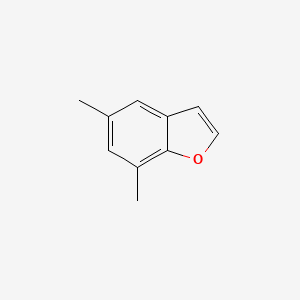
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)
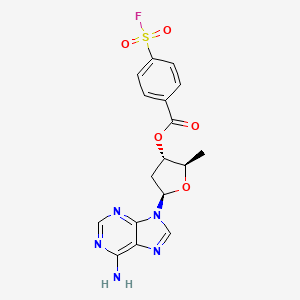
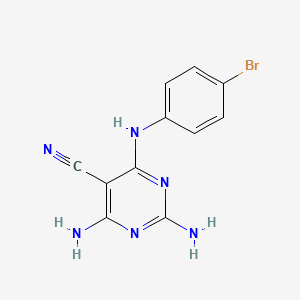
![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)


![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
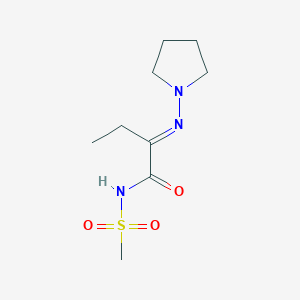
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
